molecular formula C6H9NOS B1396640 [2-Hydroxy-1-(thiophen-2-YL)ethyl]amine CAS No. 171661-56-6

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine

Cat. No. B1396640
M. Wt: 143.21 g/mol
InChI Key: KLKQAOHZFHBEIQ-UHFFFAOYSA-N
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Description

“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is a chemical compound with the CAS Number: 171661-56-6 . Its IUPAC name is 2-amino-2-(1H-1lambda3-thiophen-2-yl)ethan-1-ol . The molecular weight of this compound is 144.22 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can be represented by the InChI code: 1S/C6H10NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8-9H,4,7H2 .


Chemical Reactions Analysis

Thiophene derivatives like “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

“[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine” is stored at a temperature of 28°C .

Scientific Research Applications

  • Catalytic Asymmetric Hydrogenation

    A study by Li et al. (2011) explored the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for the formal synthesis of cognitive enhancer T-588. They achieved high enantiomeric excess, demonstrating the potential of this approach for synthesizing complex molecules (Li et al., 2011).

  • Synthesis of Thiazoles

    Wardkhan et al. (2008) reported the synthesis of thiazoles and their fused derivatives with antimicrobial activities. They explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents, leading to the creation of compounds with potential antibacterial and antifungal properties (Wardkhan et al., 2008).

  • Chemoselective Synthesis

    Pradhan et al. (2005) described the chemoselective synthesis of thioaurones or hydroxy ketones, using benzo[b]thiophen-2-yl alkylates in novel anionic ortho-Fries rearrangements. This methodology offers new pathways for synthesizing benzothienopyranones and thiafluorenones (Pradhan et al., 2005).

  • Photoinduced Direct Oxidative Annulation

    Zhang et al. (2017) developed a photoinduced direct oxidative annulation process for the synthesis of highly functionalized polyheterocyclic compounds. This method was used for the annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, showcasing the potential for green chemistry applications (Zhang et al., 2017).

  • LED-Induced Polymerization

    In a study by Zhang et al. (2015), star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were used as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. This research highlights the potential of these compounds in advanced materials science, particularly in polymer chemistry (Zhang et al., 2015).

Future Directions

Thiophene-based analogs, including “[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine”, have attracted the interest of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for thiophene derivatives.

properties

IUPAC Name

2-amino-2-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQAOHZFHBEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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